Cas no 67858-50-8 (5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid)
5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-1H-Pyrrole-2,5-dicarboxylic acid 2-methyl ester
- 5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid
- Z1262530719
- AKOS022641322
- 2-Methyl 1-methyl-1H-pyrrole-2,5-dicarboxylate
- SCHEMBL7860405
- 67858-50-8
- 5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylicacid
- EN300-224591
- DTXSID901246397
- 5-methoxycarbonyl-1-methylpyrrole-2-carboxylic acid
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- MDL: MFCD20647272
- Inchi: 1S/C8H9NO4/c1-9-5(7(10)11)3-4-6(9)8(12)13-2/h3-4H,1-2H3,(H,10,11)
- InChI Key: NHERZEGAVIIVOX-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC=C(C(=O)O)N1C)=O
Computed Properties
- Exact Mass: 183.05315777g/mol
- Monoisotopic Mass: 183.05315777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 68.5Ų
5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AV75383-2.5g |
5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid |
67858-50-8 | 95% | 2.5g |
$1921.00 | 2024-04-19 | |
| A2B Chem LLC | AV75383-5g |
5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid |
67858-50-8 | 95% | 5g |
$2825.00 | 2024-04-19 | |
| A2B Chem LLC | AV75383-10g |
5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid |
67858-50-8 | 95% | 10g |
$4171.00 | 2024-04-19 | |
| A2B Chem LLC | AV75383-50mg |
5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid |
67858-50-8 | 95% | 50mg |
$259.00 | 2024-04-19 | |
| A2B Chem LLC | AV75383-100mg |
5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid |
67858-50-8 | 95% | 100mg |
$369.00 | 2024-04-19 | |
| A2B Chem LLC | AV75383-250mg |
5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid |
67858-50-8 | 95% | 250mg |
$511.00 | 2024-04-19 | |
| A2B Chem LLC | AV75383-500mg |
5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid |
67858-50-8 | 95% | 500mg |
$786.00 | 2024-04-19 | |
| A2B Chem LLC | AV75383-1g |
5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid |
67858-50-8 | 95% | 1g |
$998.00 | 2024-04-19 | |
| Enamine | EN300-224591-0.05g |
5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid |
67858-50-8 | 95% | 0.05g |
$212.0 | 2024-06-20 | |
| Enamine | EN300-224591-0.1g |
5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid |
67858-50-8 | 95% | 0.1g |
$317.0 | 2024-06-20 |
5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Introduction to 5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS No. 67858-50-8) and Its Emerging Applications in Chemical Biology
5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid, identified by the chemical identifier CAS No. 67858-50-8, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a methylpyrrole core with both carboxylic acid and ester functional groups, presents an intriguing scaffold for the development of novel bioactive molecules. Its molecular structure not only facilitates diverse chemical modifications but also enables its application in various biochemical pathways, making it a valuable candidate for pharmaceutical research and drug discovery.
The pyrrole moiety in this compound is particularly noteworthy, as pyrroles are well-documented scaffolds in medicinal chemistry, contributing to the biological activity of numerous natural products and synthetic drugs. The presence of a methyl group at the 1-position and a carbomethoxy group at the 5-position further enhances its reactivity, allowing for further functionalization through esterification, amidation, or other synthetic transformations. These structural features make 5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid a promising building block for designing molecules with tailored biological activities.
In recent years, there has been growing interest in exploring the potential of 5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid in the development of therapeutic agents. One of the most compelling areas of research involves its application as a precursor for synthesizing pyrrole-based peptidomimetics, which are designed to mimic the bioactivity of natural peptides while avoiding their limitations such as poor stability and immunogenicity. The ester group in this compound can be readily converted into other functionalities, enabling the creation of peptidomimetics with enhanced pharmacokinetic profiles.
Moreover, the carboxylic acid moiety provides a site for further derivatization, allowing for the attachment of other pharmacophores or for use in covalent drug delivery systems. This flexibility has made 5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid a valuable intermediate in the synthesis of protease inhibitors, which are critical in treating various diseases, including cancer and infectious disorders. Recent studies have demonstrated its utility in generating novel inhibitors that target specific proteases involved in pathological processes.
Another emerging area where this compound shows promise is in the development of fluorescent probes for cellular imaging. The unique electronic properties of the pyrrole ring can be exploited to design probes that emit light upon interaction with specific biological targets. For instance, derivatives of 5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid have been used to develop probes that selectively label enzymes or nucleic acids within living cells, providing researchers with powerful tools for studying biological processes at the molecular level.
The synthesis of 5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid itself is another area of active investigation. Researchers have developed efficient synthetic routes that leverage modern catalytic methods to produce this compound with high yield and purity. These advancements have not only made it more accessible for research purposes but also opened up new possibilities for its application in industrial-scale drug production. The ability to synthesize this compound efficiently is crucial for translating laboratory discoveries into viable therapeutic options.
From a computational chemistry perspective, the study of 5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid has provided insights into its interactions with biological targets. Molecular modeling studies have helped elucidate how this compound binds to proteins and enzymes, offering a rational basis for designing more potent and selective inhibitors. These computational approaches are increasingly integral to drug discovery pipelines, as they allow researchers to predict the behavior of compounds before they are synthesized and tested experimentally.
The potential applications of 5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid extend beyond pharmaceuticals into materials science and nanotechnology. For example, its ability to form coordination complexes with metal ions has led to its use in developing novel catalysts and functional materials. These applications highlight the interdisciplinary nature of chemical biology, where compounds like this one can bridge gaps between different scientific fields.
In conclusion, 5-(methoxycarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS No. 67858-50-8) is a multifaceted compound with significant potential across multiple domains of chemical biology and beyond. Its unique structural features make it an excellent candidate for developing novel bioactive molecules, including peptidomimetics, protease inhibitors, and fluorescent probes. The ongoing research into its synthesis, biological activity, and applications underscores its importance as a valuable tool in modern scientific exploration.
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